molecular formula C23H19BrN2O4 B6011891 5-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2,4-imidazolidinedione

5-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2,4-imidazolidinedione

Cat. No. B6011891
M. Wt: 467.3 g/mol
InChI Key: FSGMSSGTCGLFNX-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2,4-imidazolidinedione is a chemical compound that has been the subject of significant scientific research. This compound is commonly referred to as BNN-20 and is known for its potential use in the treatment of various diseases. In

Scientific Research Applications

BNN-20 has been the subject of numerous scientific studies due to its potential use in the treatment of various diseases. One of the most promising applications of BNN-20 is in the treatment of Alzheimer's disease. Studies have shown that BNN-20 can inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.

Mechanism of Action

The mechanism of action of BNN-20 is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the brain. Specifically, BNN-20 has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects:
BNN-20 has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase, BNN-20 has also been shown to have antioxidant properties and to reduce inflammation in the brain. These effects may contribute to its potential use in the treatment of Alzheimer's disease and other neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of BNN-20 for lab experiments is its specificity for acetylcholinesterase inhibition. This makes it a useful tool for studying the role of acetylcholine in various physiological processes. However, one limitation of BNN-20 is its relatively low potency, which may make it less effective in certain experimental settings.

Future Directions

There are a number of potential future directions for research on BNN-20. One area of interest is the development of more potent analogs of BNN-20 that may be more effective in the treatment of Alzheimer's disease and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of BNN-20 and its potential effects on other physiological processes. Finally, clinical trials will be necessary to determine the safety and efficacy of BNN-20 as a potential therapeutic agent.

Synthesis Methods

The synthesis of BNN-20 involves a multi-step process that requires a high level of expertise in organic chemistry. The first step involves the reaction of 3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzaldehyde with urea to form the corresponding imidazolidine intermediate. This intermediate is then treated with acetic anhydride to form the final product, BNN-20.

properties

IUPAC Name

(5Z)-5-[[3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O4/c1-2-29-20-12-14(11-19-22(27)26-23(28)25-19)10-18(24)21(20)30-13-16-8-5-7-15-6-3-4-9-17(15)16/h3-12H,2,13H2,1H3,(H2,25,26,27,28)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGMSSGTCGLFNX-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N2)Br)OCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=O)N2)Br)OCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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